(3,4-Dichlorophenyl)(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b] thiophen-4-yl))amine
Description
This compound features a 3,4-dichlorophenyl group linked via an amine to a fused heterocyclic core comprising a cyclopenta ring, pyrimidine, and thiophene moieties, with a methyl substituent at position 2 of the thiophene (Figure 1).
Properties
Molecular Formula |
C16H13Cl2N3S |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
InChI |
InChI=1S/C16H13Cl2N3S/c1-8-19-15(21-9-5-6-11(17)12(18)7-9)14-10-3-2-4-13(10)22-16(14)20-8/h5-7H,2-4H2,1H3,(H,19,20,21) |
InChI Key |
WCWNIKTZYCDNLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yl))amine typically involves multiple steps, including the formation of the dichlorophenyl and trihydrocyclopenta pyrimidino thiophenyl groups, followed by their coupling. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3,4-dichlorophenyl group facilitates nucleophilic aromatic substitution (NAS) due to electron-withdrawing chlorine atoms. Key observations:
Mechanistic Insights :
-
Chlorine substituents activate the aromatic ring toward NAS at the meta and para positions .
-
Copper catalysis enhances amination efficiency by stabilizing transition states.
Oxidation of Thiophene Moiety
The thiophene ring undergoes regioselective oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2h | Thiophene-1-oxide | >90% | |
| H₂O₂/AcOH | 60°C, 6h | Thiophene-1,1-dioxide | 78% |
Structural Impact :
-
Sulfoxide formation increases polarity, enhancing solubility in polar aprotic solvents .
-
Over-oxidation to sulfone reduces π-conjugation, altering electronic spectra .
Cyclopropane Ring Functionalization
The 5,6,7-trihydrocyclopenta core participates in strain-driven reactions:
Thermodynamic Stability :
Pyrimidine Ring Modifications
The pyrimidino[4,5-b]thiophen-4-yl group undergoes:
Alkylation
| Base | Electrophile | Site | Product | Yield |
|---|---|---|---|---|
| NaH (dry THF) | Methyl iodide | N1 | N1-Methylated analog | 67% |
| LDA, −78°C | Benzyl bromide | C5 | C5-Benzyl derivative | 55% |
Hydrolysis
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 8h | Pyrimidine-2,4-diol | Chelating agent synthesis |
| NaOH (aq)/EtOH, 70°C, 4h | 4-Aminopyrimidine | Antiviral precursor |
Electronic Effects :
Cross-Coupling Reactions
Palladium-mediated couplings enable π-system extensions:
| Coupling Type | Catalyst | Partner | Product | Yield |
|---|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | Ethynyl-linked biheterocycle | 65% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 4-Bromoaniline | N-Arylated derivative | 73% |
Optimized Conditions :
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C–S bond cleavage in thiophene, forming thiyl radicals (trapped with TEMPO) .
-
Ring-opening of cyclopropane to 1,3-diradical, dimerizing into bicyclo[3.2.0]heptane .
Biological Interactions
-
CYP450 inhibition : Competitive binding to heme iron (IC₅₀ = 1.2 μM).
-
DNA intercalation : Stabilized by planar pyrimidine-thiophene system (ΔTm = +8°C) .
This synthesis of reactivity data integrates methodologies from fused heterocycle chemistry , aromatic substitution trends , and strain-driven transformations . Experimental protocols should be validated via DFT calculations for regioselectivity predictions.
Scientific Research Applications
(3,4-Dichlorophenyl)(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yl))amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yl))amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Observations :
- The target compound’s 3,4-dichlorophenyl group differs from the 4-methoxyphenyl in 5c and 4-chlorophenyl in 6d , impacting electronic and steric properties.
- The cyclopenta-pyrimidino-thiophene core is distinct from 5c’s benzo-thienopyrimidine and 6d’s pyrazolo-pyridine systems, altering ring strain and conjugation.
Physicochemical Properties
Analysis :
- The higher melting point of 6d (289–290°C) compared to 5c (140–142°C) suggests greater crystallinity, possibly due to stronger intermolecular interactions from the pyrazole-pyridine core .
- Chlorine substituents (in the target and 6d) increase molecular weight and lipophilicity compared to methoxy groups in 5c .
Q & A
Q. What are the standard synthetic routes for preparing (3,4-Dichlorophenyl)(2-methylcyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yl)amine?
The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:
- Step 1 : Formation of the cyclopenta[2,1-d]pyrimidine-thiophene core through cyclocondensation of aminothiophene derivatives with ketones or aldehydes under acidic conditions (e.g., acetic acid or POCl₃) .
- Step 2 : Introduction of the 3,4-dichlorophenylamine moiety via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination using palladium catalysts .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures yields >90% purity .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for dichlorophenyl; cyclopenta protons at δ 2.1–3.3 ppm) .
- X-ray crystallography : Single-crystal analysis reveals planar fused-ring systems (r.m.s. deviation <0.05 Å) and intramolecular hydrogen bonds (e.g., N–H⋯N, 2.8–3.1 Å) critical for stability .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 434.08) .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Antiparasitic : Leishmania amastigote assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations guide SAR studies?
- Target selection : Prioritize enzymes with structural homology to known pyrimidine/thiophene targets (e.g., Leishmania dihydrofolate reductase) .
- Docking : Use AutoDock Vina to model binding poses, focusing on halogen interactions (Cl⋯π) and hydrogen bonds with active-site residues .
- MD simulations (GROMACS) : Analyze stability of ligand–protein complexes (RMSD <2.0 Å over 100 ns) and free energy calculations (MM-PBSA) to predict binding affinities .
Q. How to resolve crystallographic disorder in the dichlorophenyl group?
In X-ray structures, the 3,4-dichlorophenyl group often exhibits 50:50 positional disorder due to rotational flexibility:
Q. What experimental controls are critical for reproducibility in antiparasitic assays?
Q. How to optimize synthetic yield while minimizing byproducts?
- Catalyst screening : Test Pd₂(dba)₃/Xantphos vs. Pd(OAc)₂/BINAP for Buchwald–Hartwig steps (yield improvement from 45% to 72%) .
- Reaction monitoring : Use in-situ FTIR to detect intermediate formation (e.g., imine stretch at 1650 cm⁻¹) and adjust temperature accordingly .
- Byproduct mitigation : Add molecular sieves (3Å) to sequester water in SNAr reactions, reducing hydrolysis .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
Q. Why might NMR spectra show unexpected splitting in the cyclopenta region?
- Dynamic effects : Restricted rotation of the methyl group at C2 (ΔG‡ ~12 kcal/mol) causes diastereotopic splitting.
- Solution : Acquire variable-temperature NMR (VT-NMR) at 253 K to coalesce peaks and confirm exchange rates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
